molecular formula C13H13NO3 B12951400 Ethyl 8-methoxyquinoline-6-carboxylate

Ethyl 8-methoxyquinoline-6-carboxylate

Cat. No.: B12951400
M. Wt: 231.25 g/mol
InChI Key: SGFVGHZJCWXVKN-UHFFFAOYSA-N
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Description

Ethyl 8-methoxyquinoline-6-carboxylate: is a quinoline derivative with the molecular formula C13H13NO3. This compound is part of the quinoline family, which is known for its broad range of biological activities and pharmaceutical applications. Quinoline derivatives have been extensively studied due to their potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 8-methoxyquinoline-6-carboxylate typically involves the reaction of 8-methoxyquinoline with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to optimize yield and efficiency. The reaction conditions are carefully controlled to maintain the purity and quality of the final product .

Chemical Reactions Analysis

Types of Reactions: Ethyl 8-methoxyquinoline-6-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Ethyl 8-methoxyquinoline-6-carboxylate has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Studied for its potential antimicrobial and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases, including infections and cancer.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of ethyl 8-methoxyquinoline-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes and proteins, leading to its therapeutic effects. For example, it may inhibit the growth of cancer cells by interfering with DNA replication and repair processes .

Comparison with Similar Compounds

Ethyl 8-methoxyquinoline-6-carboxylate can be compared with other quinoline derivatives, such as:

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties compared to other quinoline derivatives .

Properties

Molecular Formula

C13H13NO3

Molecular Weight

231.25 g/mol

IUPAC Name

ethyl 8-methoxyquinoline-6-carboxylate

InChI

InChI=1S/C13H13NO3/c1-3-17-13(15)10-7-9-5-4-6-14-12(9)11(8-10)16-2/h4-8H,3H2,1-2H3

InChI Key

SGFVGHZJCWXVKN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C2C(=C1)C=CC=N2)OC

Origin of Product

United States

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